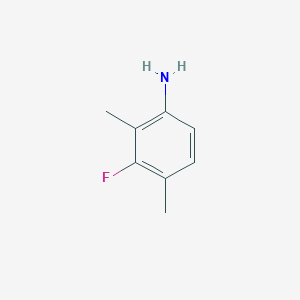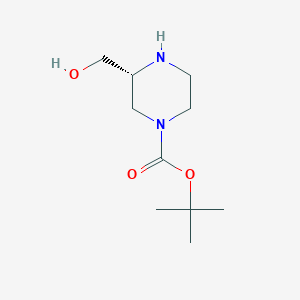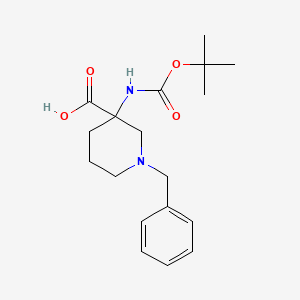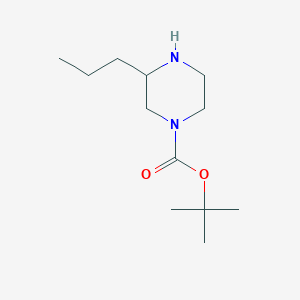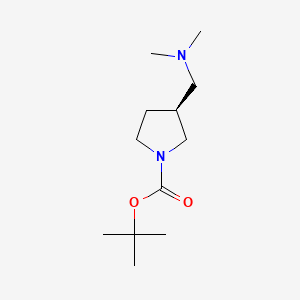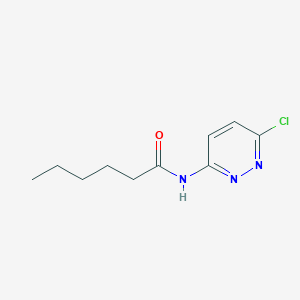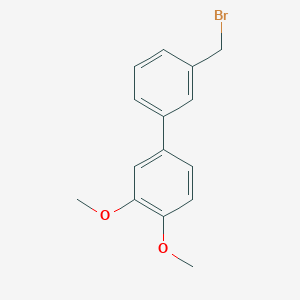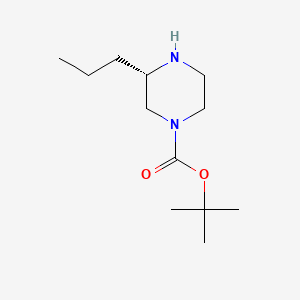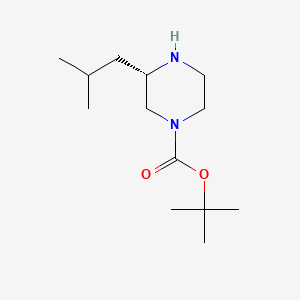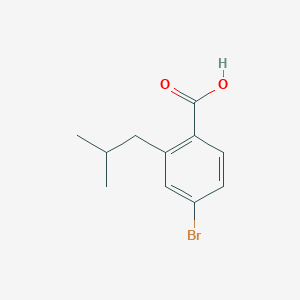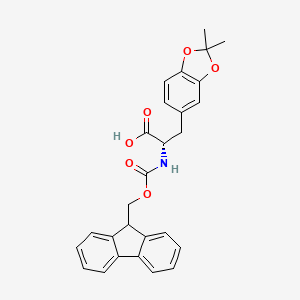
Fmoc-DOPA(acetonide)-OH
Overview
Description
Fmoc-DOPA(acetonide)-OH is a derivative of the amino acid DOPA (3,4-dihydroxyphenylalanine) that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an acetonide group. This compound is commonly used in peptide synthesis due to its ability to protect the amino and hydroxyl groups during chemical reactions, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DOPA(acetonide)-OH typically involves the protection of the hydroxyl groups of DOPA with an acetonide group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection reactions. The process can be summarized as follows:
Protection of Hydroxyl Groups: DOPA is reacted with acetone in the presence of an acid catalyst to form the acetonide-protected DOPA.
Protection of Amino Group: The acetonide-protected DOPA is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DOPA(acetonide)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and acetonide protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction Reactions: Modifications of the hydroxyl groups on the DOPA moiety.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the acetonide group.
Coupling: Carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used to facilitate peptide bond formation.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the hydroxyl groups.
Major Products
The major products formed from these reactions include deprotected DOPA, peptide-linked DOPA derivatives, and oxidized or reduced forms of DOPA.
Scientific Research Applications
Fmoc-DOPA(acetonide)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.
Drug Delivery: Incorporated into drug delivery systems to improve the stability and bioavailability of therapeutic peptides.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Catalysis: Employed in the design of catalytic peptides for chemical reactions.
Biomedical Research: Studied for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of Fmoc-DOPA(acetonide)-OH involves its ability to protect functional groups during chemical reactions, allowing for the selective formation of peptide bonds. The Fmoc group provides steric hindrance and hydrophobic interactions, while the acetonide group stabilizes the hydroxyl groups. These protective groups can be selectively removed under specific conditions, enabling the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-DOPA-OH: Lacks the acetonide protection, making it less stable in certain reactions.
Boc-DOPA(acetonide)-OH: Uses a different protecting group (Boc) for the amino group.
Ac-DOPA(acetonide)-OH: Uses an acetyl group for amino protection instead of Fmoc.
Uniqueness
Fmoc-DOPA(acetonide)-OH is unique due to its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of Fmoc and acetonide groups allows for precise control over the deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-DOPA(acetonide)-OH in material science and biomedical research?
A: this compound is a crucial building block for synthesizing peptides and proteins that mimic the adhesive properties of mussels. [] These bio-inspired materials have garnered significant interest for applications like functional coatings on biomaterials and biomedical devices. []
Q2: Why is this new synthesis method for this compound significant compared to previous methods?
A: The research highlights that previous methods for synthesizing this compound were complex and expensive, limiting its wider application. [] This novel two-step synthesis strategy is presented as a simpler and more cost-effective alternative, potentially broadening the accessibility and use of this important building block. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



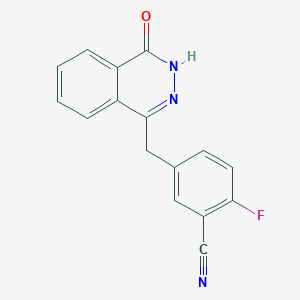
![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)
